Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine
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Overview
Description
Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine, often involves the use of sodium azide and organic nitriles. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach involves the use of trimethylsilyl azide or hydrazoic acid in the Ugi-azide reaction .
Industrial Production Methods: Industrial production of tetrazole derivatives typically employs high-yielding, cost-effective methods such as microwave-assisted synthesis and multicomponent reactions. These methods offer advantages like shorter reaction times, higher yields, and simpler workup procedures .
Chemical Reactions Analysis
Types of Reactions: Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including energetic materials and polymers.
Mechanism of Action
The mechanism of action of Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and enhancing the compound’s ability to penetrate cell membranes. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- 1-Methyl-5-aminotetrazole
- 1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
- N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA)
Comparison: Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it may offer enhanced stability, solubility, and bioactivity .
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-methyl-2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C13H19N5/c1-5-13(3,14-4)12-15-16-17-18(12)11-8-6-10(2)7-9-11/h6-9,14H,5H2,1-4H3 |
InChI Key |
VESOVKWHKGJRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC |
Origin of Product |
United States |
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